![molecular formula C14H15FN4O3S B2488922 N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034552-83-3](/img/structure/B2488922.png)
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include the formation of sulfonyl-pyrazolo[1,5-a]pyrimidines and their derivatives through reactions that involve chlorination, amination, and sulfonation among other steps (Ivachtchenko et al., 2011). These processes highlight the complexity and precision required in the synthesis of such compounds, ensuring the introduction of specific functional groups at targeted positions within the molecule.
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using various spectroscopic and analytical techniques. Crystal structure and density functional theory (DFT) studies provide insights into the molecular conformation, intramolecular interactions, and electron density distribution, which are crucial for understanding the chemical reactivity and biological activity of these molecules (Murugavel et al., 2014).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including cyclization, nucleophilic substitution, and elimination processes. Such reactions are pivotal in modifying the structural framework of the molecule, thereby affecting its physicochemical properties and biological activities (Pertschi et al., 2017). These reactions facilitate the exploration of structure-activity relationships (SAR), enabling the design of more potent and selective analogues.
Scientific Research Applications
Chemical Synthesis and Characterization
Compounds with structures similar to N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine are often synthesized for various research purposes, including the exploration of their chemical properties, biological activities, and potential applications in medicinal chemistry. For instance, the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin has been investigated to understand the binding interactions and potential biological implications of such compounds (Meng et al., 2012).
Potential Biological Activities
The biological activities of similar compounds are studied to identify their potential therapeutic applications. For example, the synthesis of new pyrimidine-azetidinone analogues and their antimicrobial and antitubercular activities have been explored, providing insights into how such compounds can be designed for specific biological targets (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-12-4-3-10(15)7-13(12)23(20,21)19-8-11(9-19)18-14-16-5-2-6-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZKRQHXXXAJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine |
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